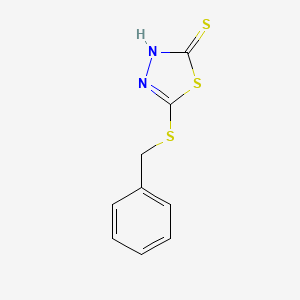

5-(Benzylthio)-1,3,4-thiadiazole-2-thiol

Description

Overview of Heterocyclic Compounds as Scaffolds for Drug Discovery

Heterocyclic compounds are a fundamental class of organic molecules that feature a ring structure containing at least one atom other than carbon. elsevierpure.com Their prevalence in nature is remarkable, forming the core of many biologically essential molecules such as vitamins, hormones, and antibiotics. elsevierpure.com In the realm of synthetic medicinal chemistry, heterocyclic scaffolds are indispensable tools for the development of novel therapeutic agents. nih.gov Their structural diversity and the ability to introduce a wide range of functional groups allow for the fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in modern drug design. elsevierpure.com

The utility of heterocyclic compounds in drug discovery is multifaceted. They can act as agonists or antagonists at receptors, inhibit enzymes, or modulate cellular signaling pathways. nih.gov Their rigid ring structures often provide a well-defined three-dimensional arrangement of functional groups, facilitating specific interactions with biological targets. Furthermore, the introduction of heteroatoms such as nitrogen, sulfur, and oxygen can influence properties like solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Historical and Contemporary Perspectives on 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. uobaghdad.edu.iq This scaffold has a rich history in medicinal chemistry and continues to be a "privileged structure" in the design of new bioactive molecules. uobaghdad.edu.iq The interest in 1,3,4-thiadiazole derivatives stems from their broad spectrum of pharmacological activities. Historically, compounds bearing this nucleus have been investigated and developed for various therapeutic purposes. For instance, acetazolamide, a diuretic, and cefazolin, a cephalosporin antibiotic, are well-known drugs that incorporate the 1,3,4-thiadiazole moiety.

In contemporary research, the 1,3,4-thiadiazole scaffold is being extensively explored for a multitude of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. scispace.commdpi.com The versatility of the 1,3,4-thiadiazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of new therapeutic agents. researchgate.net Its derivatives have shown promise as inhibitors of various enzymes and have been investigated for their potential to overcome drug resistance in cancer and infectious diseases. researchgate.net

Research Trajectories for 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol within This Context

Within the broader class of 1,3,4-thiadiazole derivatives, this compound has emerged as a key intermediate and a pharmacophore of interest. This compound is characterized by a 1,3,4-thiadiazole core with a thiol group at the 2-position and a benzylthio group at the 5-position. nih.gov Its structure allows for diverse chemical modifications, making it a versatile building block for the synthesis of novel derivatives with enhanced biological activities. nih.gov

Current research trajectories for this compound and its derivatives are primarily focused on the development of new anticancer and antimicrobial agents. The presence of the thiol group offers a reactive handle for further functionalization, while the benzylthio moiety can be modified to modulate lipophilicity and steric interactions with biological targets.

Anticancer Research:

A significant body of research has been dedicated to the synthesis and cytotoxic evaluation of derivatives of this compound. These studies have demonstrated that modifications of this core structure can lead to compounds with potent anticancer activity against a range of human cancer cell lines.

For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and evaluated for their in-vitro anticancer activity. nih.gov The results, as summarized in the table below, indicated that these compounds exhibited notable cytotoxicity, particularly against breast cancer (MDA) cell lines. nih.gov

| Compound ID | R-group on Phenyl Ring | IC50 (μM) vs. PC3 (Prostate Cancer) | IC50 (μM) vs. U87 (Glioblastoma) | IC50 (μM) vs. MDA (Breast Cancer) |

| 3b | 3-F | > 50 | 45 | 35 |

| 3c | 4-F | 40 | 40 | 40 |

| 3g | 3-OCH3 | 25 | 20 | 9 |

| Imatinib (B729) (Reference) | - | - | - | 20 |

In another study, novel 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of the anticancer drug sorafenib (B1663141). elsevierpure.com These compounds were tested against four human cancer cell lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical). Several of these derivatives demonstrated significant antiproliferative effects, with some showing higher potency than sorafenib, particularly against HeLa cells. elsevierpure.com

| Compound ID | R-group on Phenylurea | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HepG2 | IC50 (μM) vs. A549 | IC50 (μM) vs. HeLa |

| 5d | 2-F | 1.12 | 1.05 | 1.31 | 0.37 |

| 5g | 4-Cl | 1.25 | 1.18 | 1.56 | 0.73 |

| 5k | 2,6-diF | 1.58 | 1.42 | 1.88 | 0.95 |

| Sorafenib (Reference) | - | 8.52 | 9.12 | 10.2 | 7.91 |

These findings highlight the potential of the this compound scaffold in the development of novel anticancer agents. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic rings play a crucial role in determining the cytotoxic potency.

Antimicrobial Research:

The this compound scaffold has also been utilized in the development of new antimicrobial agents. A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and their antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria. scispace.comnih.gov Several of these compounds exhibited high activity against Gram-positive bacteria, in some cases surpassing the potency of the parent quinolone drugs, norfloxacin (B1679917) and ciprofloxacin (B1669076). scispace.comnih.gov

The SAR of this series indicated that both the structure of the benzyl (B1604629) unit and the nature of the linker (thio or sulfonyl) significantly influence the antibacterial activity. scispace.comnih.gov This line of research demonstrates the potential of incorporating the 5-(benzylthio)-1,3,4-thiadiazole moiety into existing antibiotic scaffolds to generate new compounds with improved efficacy.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-benzylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S3/c12-8-10-11-9(14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLXSSRRVRLOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4858-36-0 | |

| Record name | 5-(BENZYLTHIO)-1,3,4-THIADIAZOLE-2-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Benzylthio 1,3,4 Thiadiazole 2 Thiol and Its Analogs

Primary Synthetic Routes from 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) Precursors

The most common and foundational approach to synthesizing the target scaffold begins with 5-amino-1,3,4-thiadiazole-2-thiol. This precursor undergoes a two-step process involving the formation of an amide bond at the 5-amino group, followed by alkylation of the 2-thiol group.

The initial step in the synthesis involves the acylation of the amino group of 5-amino-1,3,4-thiadiazole-2-thiol to form an amide linkage. nih.gov This is typically achieved by reacting the precursor with a selected carboxylic acid derivative, such as phenylacetic acid or its substituted analogs. nih.gov To facilitate this condensation reaction, coupling agents are commonly employed. A widely used method involves stirring equimolar amounts of the carboxylic acid (e.g., 4-fluorophenylacetic acid or 4-trifluoromethylphenylacetic acid), a carbodiimide (B86325) coupling agent like ethyldimethylaminopropylcarbodiimide (EDC), and an activator such as hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like acetonitrile. ijpsonline.comnih.gov After an initial activation period, 5-amino-1,3,4-thiadiazole-2-thiol is added to the mixture, and the reaction proceeds, typically over 24 hours, to yield the N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide intermediate. ijpsonline.comnih.govnih.gov

Another strategy involves the reaction of the amino group with chloroacetyl chloride in the presence of a catalyst like triethylamine (B128534) to produce an intermediate such as 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. researchgate.netmdpi.com This chloro-substituted intermediate is then poised for subsequent nucleophilic substitution reactions.

Following the formation of the amide, the next critical step is the S-alkylation of the thiol group at the C2 position of the thiadiazole ring. mdpi.com This reaction introduces the characteristic benzylthio moiety. The process is generally carried out by first converting the thiol group (-SH) into a more nucleophilic thiolate anion (-S⁻). nih.gov This is achieved by treating the N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide intermediate with an equimolar amount of a base, commonly potassium hydroxide, in a solvent like absolute ethanol (B145695). nih.govresearchgate.net

Once the thiolate is formed, an appropriate benzyl (B1604629) halide, such as a substituted benzyl chloride, is added to the reaction mixture. ijpsonline.comnih.gov The reaction is then typically heated under reflux for several hours to afford the final 5-(benzylthio)-1,3,4-thiadiazole-2-thiol derivative. nih.govresearchgate.net This method is highly versatile, allowing for the introduction of a wide variety of substituted benzyl groups onto the sulfur atom, which is crucial for creating libraries of compounds for structure-activity relationship studies. ijpsonline.comnih.gov For instance, derivatives with electron-withdrawing moieties (e.g., F, Cl) and electron-donating groups (e.g., OCH₃) on the benzyl ring have been synthesized using this approach. ijpsonline.com

Table 1: Examples of Reagents in Primary Synthetic Routes Use the interactive controls to view reagent details.

| Step | Reagent Type | Example Reagent | Role |

| Amide Formation | Precursor | 5-Amino-1,3,4-thiadiazole-2-thiol | Starting material with amino and thiol groups |

| Carboxylic Acid | 4-Fluorophenylacetic acid | Provides the acyl group for amide formation | |

| Coupling Agent | Ethyldimethylaminopropylcarbodiimide (EDC) | Activates the carboxylic acid for reaction | |

| Activator | Hydroxybenzotriazole (HOBt) | Works with EDC to facilitate amide bond formation | |

| Thiol Alkylation | Base | Potassium Hydroxide (KOH) | Deprotonates the thiol to form a thiolate anion |

| Alkylating Agent | Benzyl Chloride | Provides the benzyl group for S-alkylation |

Advanced Synthesis Techniques for Enhanced Efficiency

To overcome the limitations of conventional heating methods, such as long reaction times and lower yields, advanced synthesis techniques have been explored. These methods aim to improve reaction efficiency and align with the principles of green chemistry.

Ultrasound irradiation has emerged as an effective alternative to conventional heating for synthesizing 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net Studies have demonstrated that the use of ultrasound can significantly increase the efficiency of the synthesis of both 5-amino-1,3,4-thiadiazole-2-thiol and its subsequent benzylated derivatives, such as 5-(benzylthio)-1,3,4-thiadiazol-2-amine. researchgate.netkocaeli.edu.tr This technique, a facet of sonochemistry, enhances reaction rates and yields, positioning it as a viable and improved alternative to traditional methods. researchgate.netkocaeli.edu.tr The application of ultrasound has also been successfully used in the synthesis of related 5-substituted 1,3,4-oxadiazole-2-thiols, further highlighting its utility in heterocyclic chemistry. researchgate.netnih.gov

One-pot synthesis represents another strategy for improving the efficiency and convenience of preparing these compounds. This approach involves conducting multiple reaction steps in a single reactor without isolating the intermediate products, which saves time, reagents, and reduces waste. A convenient one-pot procedure has been successfully applied to the synthesis of various 5-thio-1,3,4-thiadiazol-2-amine derivatives. researchgate.net In this method, the initial formation of the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol is followed by the in-situ addition of the appropriate alkylating or acylating agent, leading directly to the desired product. researchgate.net

Design and Synthesis of Substituted this compound Derivatives

The design and synthesis of a diverse range of substituted derivatives are central to exploring the therapeutic potential of the this compound scaffold. researchgate.net By systematically modifying the substituents on both the phenyl ring of the acetamide (B32628) side chain and the benzylthio moiety, researchers can fine-tune the molecule's properties. ijpsonline.com

A common synthetic scheme involves two main points of diversification:

Varying the Carboxylic Acid: In the amide formation step, different substituted phenylacetic acids are used. For example, acids with halogen substituents (fluoro, chloro) have been incorporated to produce analogs like N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide. ijpsonline.com

Varying the Benzyl Halide: In the subsequent thiol alkylation step, a range of substituted benzyl chlorides are employed. This allows for the introduction of various functional groups onto the benzyl ring, including electron-withdrawing groups like fluoro and chloro, and electron-donating groups like methoxy (B1213986), at different positions (ortho, meta, para). ijpsonline.comnih.gov

This modular approach has led to the successful synthesis of extensive libraries of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)acetamide derivatives. ijpsonline.com For instance, research has shown that derivatives bearing electron-withdrawing groups on the benzyl ring often result in higher yields compared to those with electron-donating groups. ijpsonline.com

Table 2: Examples of Synthesized Substituted Derivatives This table showcases the diversity of functional groups that can be incorporated into the core structure.

| Derivative Name | Substituent on Phenylacetamide | Substituent on Benzylthio | Reference |

| N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | 4-Trifluoromethyl | 2-Fluoro | nih.gov |

| N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | 4-Trifluoromethyl | 3-Methoxy | nih.gov |

| N-(5-(2-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide | 4-Fluoro | 2-Chloro | ijpsonline.com |

| N-(5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide | 4-Fluoro | 3-Chloro | ijpsonline.com |

| 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | Amino (not acetamide) | 2,6-Dichloro | researchgate.net |

| 5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-amine | Amino (not acetamide) | 4-Bromo | researchgate.net |

Investigative Studies on the Biological Activity and Pharmacological Potential of 5 Benzylthio 1,3,4 Thiadiazole 2 Thiol Derivatives

Enzyme Inhibitory Mechanisms and Profiles

The unique structural features of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol derivatives make them promising candidates for enzyme inhibition. Research has focused on their effects on several key enzymes involved in metabolic and pathological processes.

Urease Enzyme Inhibition Kinetics and Potency

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated significant inhibitory activity against urease, a crucial enzyme in the pathogenesis of infections caused by Helicobacter pylori and other urease-positive microorganisms. While direct kinetic studies on this compound are not extensively documented, research on structurally related scispace.comnih.govijpsonline.comtriazolo[3,4-b] scispace.comijpsonline.comnih.govthiadiazole derivatives provides valuable insights.

One study revealed that these related compounds exhibit potent urease inhibition, with IC50 values ranging from 0.87 to 8.32 µM, significantly lower than the standard inhibitor thiourea (B124793) (IC50 = 22.54 ± 2.34 µM) nih.gov. Kinetic analysis of the most potent derivative in that series identified a competitive mode of inhibition, suggesting that the compound competes with the substrate for access to the enzyme's active site nih.gov. These findings suggest that the 1,3,4-thiadiazole core, a key feature of this compound, is a strong pharmacophore for the development of effective urease inhibitors nih.gov.

α-Glucosidase Inhibitory Efficacy

The 1,3,4-thiadiazole nucleus is also a promising scaffold for the development of α-glucosidase inhibitors, which are important in the management of type 2 diabetes. Although specific studies on the α-glucosidase inhibitory effects of this compound are limited, research on other 1,3,4-thiadiazole derivatives has shown considerable potential.

For instance, a series of 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated excellent inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values as low as 1.10 ± 0.10 μM nih.gov. These values are notably more potent than the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 μM) nih.gov. The strong inhibitory profile of these related compounds underscores the potential of the 1,3,4-thiadiazole moiety in designing effective α-glucosidase inhibitors nih.gov.

Carbonic Anhydrase Inhibition Characteristics

Tyrosine Kinase Inhibition: Dual Abl and Src Kinase Pathways

Derivatives of this compound have emerged as potent inhibitors of tyrosine kinases, which are critical targets in cancer therapy due to their role in cell signaling and proliferation. Research has specifically highlighted the dual inhibitory potential of these compounds against both Abl and Src kinases.

A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent Abl tyrosine kinase inhibitors nih.gov. Further studies on N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives confirmed their potential as tyrosine kinase inhibitors, with molecular docking studies indicating favorable interactions within the active sites of both Abl and Src kinases ijpsonline.com. The 1,3,4-thiadiazole core has been recognized for its ability to mimic the pharmacophoric elements of established tyrosine kinase inhibitors like imatinib (B729) researchgate.net.

| Derivative Class | Target Kinase(s) | Potency (IC50) | Reference |

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl | Potent | nih.gov |

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamides | Abl, Src | Not specified | ijpsonline.com |

Antimicrobial Efficacy Assessments

The this compound scaffold has been extensively investigated for its antimicrobial properties, leading to the development of derivatives with significant activity against a range of bacterial pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Numerous studies have reported on the synthesis and antibacterial evaluation of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and related derivatives, often in combination with quinolone moieties. These compounds have demonstrated a broad spectrum of activity, with particularly high potency against Gram-positive bacteria.

In one study, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and tested against various bacterial strains nih.gov. Several of these derivatives showed high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with potencies comparable or superior to the reference drugs norfloxacin (B1679917) and ciprofloxacin (B1669076) nih.gov. Another study on N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives also reported good antibacterial activity against Gram-positive bacteria, with one compound exhibiting high activity against S. aureus and S. epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.06 microg/mL researchgate.net.

Generally, these derivatives show significant activity (MIC = 0.03–4 μg/mL) against Gram-positive bacteria and moderate to poor activity (MIC = 1–64 μg/mL) against Gram-negative pathogens scispace.com.

| Bacterial Strain | Derivative Class | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolones | 0.5 - 1 | scispace.com |

| Staphylococcus epidermidis | N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolones | 0.03 - 0.5 | scispace.com |

| Staphylococcus aureus | N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin derivative | 0.06 | researchgate.net |

| Staphylococcus epidermidis | N-[5-(2-chlorobenzylthio)-1,3,4-thiadiazol-2-yl] ciprofloxacin derivative | 0.06 | researchgate.net |

In Vitro Anticancer Research and Mechanistic Insights

Cytotoxic Activity against Specific Human Cancer Cell Lines (e.g., Breast MDA, PC3, U87, SKNMC, HT29, HeLa, PANC1, A549, HepG2, MCF-7)

Derivatives of this compound have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. The antiproliferative activity of these compounds has been evaluated through various in vitro assays, revealing their potential as anticancer agents.

One study synthesized a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives and tested their activity against MDA (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines. The results indicated that these compounds generally exhibited better anticancer activity against the MDA cell line. Notably, a derivative with a m-OCH3 moiety on the phenyl ring (compound 3g) was identified as the most potent in this series, with an IC50 value of 9 µM against the MDA breast cancer cell line, which was more potent than the reference drug imatinib (IC50 = 20 µM). nih.govbrieflands.com

Another investigation focused on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, which were assessed against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. Many of these compounds significantly inhibited the proliferation of the tested cancer cells. Specifically, derivatives with 2-F, 4-Cl, and 2,6-diF substitutions (compounds 5d, 5g, and 5k) displayed promising activity, particularly against HeLa cells, with IC50 values of 0.37, 0.73, and 0.95 µM, respectively. These values were considerably more potent than the reference drug sorafenib (B1663141) (IC50 = 7.91 µM). researchgate.net

Furthermore, research on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives showed their inhibitory potential against PC3, SKNMC (neuroblastoma), and HT29 (colon cancer) cell lines. A compound with a para-methoxy group demonstrated the highest potency against PC3 (IC50 = 22.19 ± 2.1 µM) and SKNMC (IC50 = 5.41 ± 0.35 µM) cells. nih.gov Additionally, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were evaluated against PC-3, MCF-7, and HT-29 cell lines, with a 3-fluorophenyl substituted compound showing the best activity against HT-29 with an IC50 value of 33.67 µM. nih.gov

While extensive data exists for many cell lines, specific cytotoxic activity data for derivatives of this compound against the PANC1 (pancreatic cancer) cell line is less prevalent in the reviewed literature. However, a study on related 1,3,4-thiadiazole derivatives did show significant antiproliferative activity against PANC1 cells. nih.gov

The following interactive table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |

|---|---|---|---|---|---|

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (Breast) | 9 | Imatinib | 20 | nih.govbrieflands.com |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea | HeLa (Cervical) | 0.37 | Sorafenib | 7.91 | researchgate.net |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea | HeLa (Cervical) | 0.73 | Sorafenib | 7.91 | researchgate.net |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(2,6-difluorophenyl)urea | HeLa (Cervical) | 0.95 | Sorafenib | 7.91 | researchgate.net |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | SKNMC (Neuroblastoma) | 5.41 ± 0.35 | - | - | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | PC3 (Prostate) | 22.19 ± 2.1 | - | - | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT29 (Colon) | 33.67 | - | - | nih.gov |

Modulation of Cellular Pathways: Apoptosis Induction and Cell Cycle Arrest

Beyond their direct cytotoxic effects, derivatives of this compound have been shown to modulate key cellular pathways that regulate cell survival and proliferation, namely apoptosis and the cell cycle.

Studies on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives revealed that the most potent compounds could significantly induce apoptotic cell death in HeLa cells. researchgate.net Flow cytometry analysis indicated that these compounds led to a blockage of the cell cycle at the sub-G1 phase, which is often indicative of apoptosis. researchgate.net Similarly, a series of ciprofloxacin-derived N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamides were found to be potent inducers of apoptosis in MCF-7 cells. lookchem.com Two promising compounds from this series significantly increased the proportion of apoptotic cells, with one derivative causing an 18-fold increase at its IC50 concentration. mdpi.comnih.gov Cell cycle analysis further confirmed that these compounds increased the cell population in the sub-G1 phase, suggesting the induction of oligonucleosomal DNA fragmentation, a hallmark of apoptosis. lookchem.commdpi.comnih.gov

In another study, new 5-aryl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their effects on cell cycle distribution in HepG2 and MCF-7 cells. mdpi.comresearchgate.net The findings showed that treatment with these compounds led to cell cycle arrest. Specifically, one derivative induced arrest at the S phase in HepG2 cells, while another caused a significant cell growth arrest at the G2/M phase in MCF-7 cells. mdpi.comresearchgate.net This arrest in the G2/M phase is believed to mediate apoptosis through a mitochondrial pathway. scispace.com The cytotoxic effect of these compounds was attributed to their ability to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cells. mdpi.comresearchgate.net

Exploration of Tyrosine Kinase-Mediated Anticancer Mechanisms (e.g., EGFR, HER-2, VEGFR-2 Inhibition)

The anticancer activity of this compound derivatives has also been linked to their ability to inhibit tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.

Several studies have positioned these thiadiazole derivatives as potential tyrosine kinase inhibitors. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamide (B126) derivatives have been identified as potent dual inhibitors of Abl and Src tyrosine kinases. nih.govbrieflands.com

More specifically, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, has been a focus of investigation. A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of sorafenib, a known multi-kinase inhibitor. In silico docking studies confirmed that the prototype compound from this series could bind to the active site of VEGFR-2. researchgate.net This suggests that the anticancer mechanism of these compounds may involve the disruption of VEGFR-2 signaling. The 1,3,4-thiadiazole motif, in some contexts, has been documented as an effective isostere for the central phenyl ring in known VEGFR-2 inhibitors. mdpi.com

While the direct inhibitory activity of this compound derivatives on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is not extensively detailed in the available literature, the broader class of thiazole (B1198619) and thiadiazole derivatives has been explored for this purpose. For example, certain thiazole-based compounds have been identified as potent dual EGFR/HER-2 kinase inhibitors. nih.gov Given the structural similarities, it is plausible that some this compound derivatives could also exert their anticancer effects through the inhibition of these critical receptor tyrosine kinases, though further specific research is required to confirm this.

Structure Activity Relationship Sar Investigations of 5 Benzylthio 1,3,4 Thiadiazole 2 Thiol Derivatives

Influence of Aromatic Ring Substituents on Biological Potency

Effects of Electron-Withdrawing Groups (e.g., Halogens, Nitro)

The introduction of electron-withdrawing groups (EWGs) such as halogens (fluorine, chlorine) and nitro groups onto the benzyl (B1604629) ring has been shown to enhance the anticancer properties of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol derivatives. ijcce.ac.ir Studies have indicated that these substituents can improve the cytotoxic activity of the parent compound against various cancer cell lines.

For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines, including HeLa cells. The results revealed that derivatives with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions on the phenylurea moiety exhibited promising activities, with IC50 values of 0.37 µM, 0.73 µM, and 0.95 µM, respectively. These values were significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 7.91 µM). elsevierpure.comelsevierpure.comresearchgate.net

In another study, N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives were synthesized and their anticancer potential was assessed. The SAR analysis of these compounds demonstrated that electron-withdrawing substituents like chlorine, fluorine, and nitro groups augmented their anticancer properties when compared to the unsubstituted analog or derivatives with electron-donating groups. ijcce.ac.ir

The enhanced activity of derivatives bearing EWGs can be attributed to several factors. These groups can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, their electronic effects can modulate the binding affinity of the compound to its biological target. For example, the trifluoromethyl group, a strong EWG, is known to enhance lipophilicity and metabolic stability, making compounds containing this group of particular interest in medicinal chemistry. nih.gov

| Compound ID | Substituent (Position) | Cancer Cell Line | IC50 (µM) |

| 5d | 2-Fluoro | HeLa | 0.37 elsevierpure.comelsevierpure.comresearchgate.net |

| 5g | 4-Chloro | HeLa | 0.73 elsevierpure.comelsevierpure.comresearchgate.net |

| 5k | 2,6-Difluoro | HeLa | 0.95 elsevierpure.comelsevierpure.comresearchgate.net |

| Sorafenib | - | HeLa | 7.91 elsevierpure.comelsevierpure.comresearchgate.net |

| 3a | Not Specified | PC3 | 10.6 ijcce.ac.ir |

| 3d | Not Specified | MDA-MB-231 | 10.3 ijcce.ac.ir |

| 3h | Not Specified | MDA-MB-231 | 12.5 ijcce.ac.ir |

Effects of Electron-Donating Groups (e.g., Methoxy)

In contrast to electron-withdrawing groups, the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) on the aromatic ring has shown variable effects on the biological potency of this compound derivatives. In some instances, EDGs have been found to be detrimental to the anticancer activity. For example, in the study of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives, compounds with a methoxy substituent exhibited reduced anticancer properties compared to those with electron-withdrawing groups. ijcce.ac.ir

However, other studies have reported that the presence of a methoxy group can lead to potent anticancer activity. In a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives, the compound with a meta-methoxy (m-OCH3) group on the phenyl ring was identified as the most potent in the series against the MDA breast cancer cell line, with an IC50 value of 9 µM. This was more potent than the reference drug imatinib (B729) (IC50 = 20 µM). nih.govnih.gov

Similarly, for 1,3,4-thiadiazole (B1197879) derivatives containing a thiophene (B33073) ring, compounds with a methoxy group on an aryl moiety showed promising antitumor activity, more so than derivatives with a chlorine atom. dovepress.com The favorable effect of the methoxy group in certain contexts may be attributed to its ability to engage in specific hydrogen bonding interactions within the active site of the biological target.

| Compound ID | Substituent (Position) | Cancer Cell Line | IC50 (µM) |

| 3g | m-Methoxy | MDA | 9 nih.govnih.gov |

| Imatinib | - | MDA | 20 nih.govnih.gov |

| 3j | Methoxy | MDA-MB-231 | 11.3 ijcce.ac.ir |

| 20b/23b | Methoxy | Not Specified | Promising Activity dovepress.com |

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The position of substituents on the aromatic ring of this compound derivatives, known as positional isomerism (ortho, meta, para), significantly influences their biological activity. Different positional isomers can exhibit varied potencies, highlighting the importance of the spatial arrangement of functional groups for optimal interaction with the target.

Similarly, for chlorinated derivatives in the same series, the para-substituted compound (3f) demonstrated better cytotoxic activity against PC3 and MDA cell lines compared to other positions. brieflands.com In another study of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, a chlorine atom at the ortho position of the phenyl ring resulted in high anticancer potency against the SKNMC cell line (IC50 = 4.5 ± 0.035 µM). nih.gov

The influence of positional isomerism is also evident with electron-donating groups. A meta-methoxy substituent (compound 3g) in the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide series led to high cytotoxic effects in all tested cell lines, being particularly potent against the MDA breast cancer cell line (IC50 = 9 µM). nih.govbrieflands.com For nitro-substituted derivatives, the meta position was found to be the most effective for anticancer activity against the PC3 cell line. brieflands.com

Currently, there is a lack of specific research findings in the available literature concerning the stereochemical considerations of this compound derivatives and how the stereochemistry might modulate their biological activity.

| Substituent | Position | Cancer Cell Line | IC50 (µM) | Finding |

| Fluorine | meta | MDA | 35 | Best activity against MDA brieflands.com |

| Fluorine | para | Multiple | - | Optimal for overall activity brieflands.com |

| Chlorine | para | PC3, MDA | - | Better cytotoxicity brieflands.com |

| Chlorine | ortho | SKNMC | 4.5 ± 0.035 | High anticancer potency nih.gov |

| Methoxy | meta | MDA | 9 | Most potent against MDA nih.govbrieflands.com |

| Nitro | meta | PC3 | - | Best anticancer activity brieflands.com |

Impact of Benzyl Moiety Modifications on Efficacy

Modifications to the benzyl moiety of this compound derivatives have a significant impact on their biological efficacy. The structure of the benzyl unit and the nature of the linker to the thiadiazole core are critical determinants of activity.

In a study of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, the structure of the benzyl unit was found to dramatically impact antibacterial activity. ijpsonline.com This suggests that the size, shape, and electronic properties of the group attached to the thioether linkage are crucial for interaction with the bacterial target.

Structural Requirements for Optimized Enzyme Inhibition and Anticancer Activity

The development of potent this compound derivatives as enzyme inhibitors and anticancer agents relies on specific structural features that enhance their interaction with biological targets. One of the key strategies has been the design of these compounds as tyrosine kinase inhibitors.

For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of sorafenib, a known multi-kinase inhibitor. The most potent compounds in this series, with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions, were significantly more active than sorafenib against HeLa cancer cells. elsevierpure.comelsevierpure.comresearchgate.net In silico docking studies confirmed that the prototype compound could bind to the active site of VEGFR-2, a key tyrosine kinase involved in angiogenesis. elsevierpure.comelsevierpure.comresearchgate.net

The 1,3,4-thiadiazole ring itself is considered a crucial scaffold for the pharmacological properties of these derivatives. Its replacement with a 1,3,4-oxadiazole (B1194373) isostere has been shown to cause a drastic drop in anticancer activity. mdpi.com This underscores the importance of the sulfur-containing heterocycle for biological efficacy.

The nature of the substituent at the 2-position of the thiadiazole ring also plays a role. In one study, a phenyl ring, a para-tolyl group, and a para-methoxyphenyl group at this position had a favorable effect on anticancer activity. mdpi.com

Coordination Chemistry of 5 Benzylthio 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Synthesis and Characterization of Metal Complexes (e.g., Ag(I), Pd(II) Complexes)

The synthesis of metal complexes with 5-(benzylthio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The thiol group is acidic and can be readily deprotonated to form a thiolate anion, which then acts as a potent nucleophile to coordinate with the metal ion.

Palladium(II) Complexes:

While direct synthesis with this compound is not extensively detailed in the available literature, the synthesis of palladium(II) complexes with analogous thiadiazole ligands, such as 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol, provides insight into the probable synthetic routes. For instance, the reaction of Na₂PdCl₄ with two equivalents of a similar ligand can yield a square planar complex of the type [Pd(L)₂]. Further reactions with diphosphine ligands can lead to the formation of mixed-ligand complexes researchgate.net.

A study on a related ligand, bis(5-(benzylthio)-1,3,4-thiadiazol-2-yl)methane, reported the synthesis of complexes with Co(II), Ni(II), and Cu(II) by reacting the ligand with the respective metal chlorides in ethanol (B145695) jocpr.com. It is plausible that a similar approach could be employed for the synthesis of a Pd(II) complex with this compound.

The characterization of such palladium(II) complexes typically involves a combination of spectroscopic and analytical techniques:

Elemental Analysis (CHN): To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The disappearance of the S-H stretching vibration and shifts in the C=N and C-S stretching frequencies upon complexation would indicate the involvement of the thiol sulfur and ring nitrogen atoms in bonding to the palladium ion researchgate.netjmchemsci.com.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination can provide valuable information about the binding mode researchgate.net.

Electronic Spectra (UV-Vis): To study the geometry of the complex. Palladium(II) complexes are typically square planar and exhibit characteristic d-d transitions jocpr.com.

Molar Conductance Measurements: To determine the electrolytic nature of the complexes jocpr.comjmchemsci.com.

Silver(I) Complexes:

The synthesis of silver(I) complexes with thiol-containing ligands is well-established. Generally, the reaction of a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver tetrafluoroborate (B81430) (AgBF₄), with the thiadiazole ligand in a suitable solvent like methanol (B129727) or a mixture of solvents would be expected to yield the desired complex. The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios nih.gov.

Characterization of Ag(I) complexes would involve similar techniques as for Pd(II) complexes:

IR Spectroscopy: To confirm the coordination of the ligand through the sulfur and nitrogen atoms.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of these diamagnetic complexes.

X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the silver(I) ion.

While specific data for this compound complexes is scarce, research on related silver nanoparticles stabilized by 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) demonstrates the strong affinity of the thiadiazole thiol moiety for silver surfaces rsc.org.

Biological Relevance of Metal Complexes Derived from Thiadiazole Ligands (e.g., Cytotoxic Effects, Antimicrobial Activity)

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is well-documented, with many compounds exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer effects jocpr.commdpi.com. The coordination of these ligands to metal ions can often enhance their biological activity, a phenomenon that is attributed to factors such as increased lipophilicity, which facilitates cell penetration, and the interaction of the metal ion with biological targets.

Cytotoxic Effects:

Derivatives of 5-(benzylthio)-1,3,4-thiadiazole have been investigated for their anticancer potential. For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showed cytotoxic activity against various cancer cell lines mdpi.comnih.govresearchgate.net. Another study on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives also reported significant cytotoxicity against several human cancer cell lines, with some compounds being more potent than the reference drug sorafenib (B1663141) researchgate.net.

While these studies focus on the organic derivatives, it is widely accepted that complexation with metals can modulate this activity. For example, palladium(II) complexes with other thiosemicarbazone and thiadiazole ligands have demonstrated significant cytotoxic activity, often exceeding that of the free ligands nih.govulima.edu.pe. The cytotoxic mechanism of such complexes is often linked to their ability to interact with DNA and inhibit cell proliferation.

Antimicrobial Activity:

The 1,3,4-thiadiazole scaffold is a key component in many antimicrobial agents. Derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) have been synthesized and shown to possess potent activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis nih.gov.

The formation of metal complexes can significantly enhance this antimicrobial efficacy. A study on complexes of bis(5-(benzylthio)-1,3,4-thiadiazol-2-yl)methane with Co(II), Ni(II), and Cu(II) demonstrated their activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae jocpr.com. Palladium(II) complexes of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol also showed good activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis researchgate.net. The enhanced activity of the metal complexes is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and allowing it to permeate the bacterial cell membrane more easily.

Q & A

Q. What are the standard synthetic protocols for 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol, and how can reaction efficiency be optimized?

The synthesis typically involves two steps: (1) preparation of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, followed by (2) nucleophilic substitution with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Ultrasound-assisted methods significantly improve yields (up to 70–90%) and reduce reaction times compared to conventional heating, as demonstrated in studies using 20–40 kHz ultrasound at 20–50°C . Optimization parameters include solvent choice (DMF or acetone), stoichiometric ratios (1:1.5 for thiol:benzyl halide), and sonication duration (1–3 hours).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms substitution patterns (e.g., benzylthio group at C5 via δ 4.3–4.5 ppm for SCH₂Ph) and aromatic protons (δ 7.2–7.4 ppm) .

- IR Spectroscopy : Identifies thiol (-SH) stretches at ~2550 cm⁻¹ and C=S bonds at ~1250 cm⁻¹ .

- Elemental Analysis : Validates purity (>95% C, H, N, S content) .

- Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., m/z 267 for C₉H₈N₃S₃) .

Q. What biological activities are commonly associated with this compound?

this compound derivatives exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 12–45 µM in MCF-7 cells) via thioredoxin reductase inhibition . The thiol and thiadiazole moieties enhance redox-modulating and enzyme-targeting capabilities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in reaction mechanisms for benzylthio-substituted thiadiazoles?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts transition states and intermediates in nucleophilic substitution reactions. For example, calculations show that benzylation proceeds via a two-step mechanism: (1) deprotonation of the thiol group and (2) SN2 attack on the benzyl halide, with energy barriers of ~25–30 kcal/mol . Solvent effects (DMF vs. acetone) can be modeled using the Polarizable Continuum Model (PCM), aligning with experimental yields (ΔG < 5 kcal/mol correlates with >80% yield) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

- Electron-withdrawing groups (e.g., -Cl at the benzyl para position) enhance antibacterial potency (MIC reduced by 50% compared to unsubstituted analogs) by increasing electrophilicity .

- Methoxy groups improve solubility and pharmacokinetics (logP reduced from 3.2 to 2.8) without compromising anticancer activity .

- Heterocyclic hybrids (e.g., fused oxadiazole-thiadiazole systems) show dual COX-2/LOX inhibition (IC₅₀: 0.8–1.2 µM), linked to synergistic π-π stacking interactions in molecular docking .

Q. What experimental strategies address contradictions in reported biological efficacy?

Discrepancies in antimicrobial IC₅₀ values (e.g., 8 vs. 64 µg/mL) may arise from assay conditions. Recommended approaches:

- Standardized broth microdilution (CLSI guidelines) with controlled inoculum size (5 × 10⁵ CFU/mL) .

- Combination studies : Synergy with β-lactams (FIC index ≤0.5) clarifies mechanisms independent of membrane disruption .

- In vivo validation : Murine infection models (e.g., thigh abscess) reconcile in vitro-to-in vivo efficacy gaps .

Q. How can reaction byproducts or degradation products be identified and minimized?

Common byproducts include:

- Disulfide dimers : Formed via thiol oxidation, detectable via HPLC-MS (retention time shift from 8.2 to 10.5 min) .

- Dehalogenated intermediates : Observed in aryl halide reactions, mitigated using anhydrous K₂CO₃ and inert atmospheres .

Strategies: - TLC monitoring (hexane:EtOAc 7:3) during synthesis.

- Chelating agents (e.g., EDTA) suppress metal-catalyzed oxidation .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be overcome?

- Low scalability : Ultrasound methods face volume limitations. Solution: Continuous-flow reactors with integrated sonication .

- Thiol instability : Use of in situ protection (e.g., trityl groups) prevents oxidation during storage .

- Regioselectivity issues : Directed ortho-metalation (e.g., LiTMP) ensures precise substitution in multi-halogenated benzyl precursors .

Q. How can molecular docking studies guide the design of derivatives with improved target specificity?

- Target selection : Prioritize enzymes with conserved cysteine residues (e.g., thioredoxin reductase) for thiol-disulfide exchange .

- Docking protocols : AutoDock Vina with flexible ligand sampling (RMSD < 2.0 Å) and MM-GBSA scoring (ΔG < −8 kcal/mol predicts nM affinity) .

- Validation : Mutagenesis (e.g., Cys→Ser in active sites) confirms predicted binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.